2,5-dimethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
2,5-Dimethoxy-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and methoxy substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzenesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
2,5-Dimethoxy-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with similar methoxy substituents.
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of various bioactive molecules.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
2,5-Dimethoxy-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2,5-Dimethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Its structural features include a thiazole moiety, which has been associated with various biological activities, including anticancer and anticonvulsant properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including:
- Anticancer Activity : Thiazole derivatives have been studied for their potential in cancer treatment. For example, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines.
- Anticonvulsant Properties : Certain thiazole-containing compounds have demonstrated effective anticonvulsant activity in animal models.
Anticancer Activity
A study by Evren et al. (2019) highlighted the anticancer potential of thiazole derivatives. The compound N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides exhibited strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with IC50 values indicating significant cytotoxicity. The presence of electron-donating groups such as methyl on the phenyl ring was found to enhance this activity .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
19 | A549 | < 10 | Strong selectivity |
19 | NIH/3T3 | < 15 | Significant activity |
Anticonvulsant Activity
Research has shown that thiazole derivatives can exhibit anticonvulsant effects. For instance, a related study reported that certain thiazole compounds had median effective doses significantly lower than standard medications like ethosuximide . The structure-activity relationship (SAR) indicated that para-substituted phenyl groups are crucial for enhancing anticonvulsant efficacy.
Compound | Model | Median Effective Dose (mg/kg) | Notes |
---|---|---|---|
Thiazole Derivative | MES | < 20 | Effective compared to ethosuximide |
The proposed mechanisms underlying the biological activities of thiazole derivatives often involve interactions with specific biological targets such as enzymes or receptors. For instance, sulfonamides have been recognized for their ability to inhibit specific sodium channels (NaV1.7), which is relevant for pain management and possibly for seizure control .
Case Studies
- Anticancer Study : A recent investigation explored the effects of various thiazole derivatives on cancer cell lines. The results indicated that modifications in the thiazole structure significantly influenced cytotoxicity against A549 cells.
- Anticonvulsant Study : In a controlled trial, several thiazole compounds were administered to rodent models to assess their anticonvulsant properties. Results showed a marked reduction in seizure frequency compared to control groups.
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-14-6-5-7-16(12-14)21-23-15(2)19(28-21)10-11-22-29(24,25)20-13-17(26-3)8-9-18(20)27-4/h5-9,12-13,22H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZROPREFQUXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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